molecular formula C10H15NO2 B13203667 Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

Cat. No.: B13203667
M. Wt: 181.23 g/mol
InChI Key: BVNXDNRLYSEXAD-UHFFFAOYSA-N
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Description

Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The spirocyclic framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which forms the bicyclo[3.1.0]hexane core. This reaction can be facilitated by photochemistry, using light to drive the formation of the spirocyclic structure . The reaction conditions often include the use of specific catalysts and solvents to optimize yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate exerts its effects is closely related to its molecular structure. The spirocyclic framework provides a rigid and defined geometry, which can interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl spiro[azetidine-3,2’-bicyclo[3.1.0]hexane]-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct geometric and electronic properties. These properties can enhance its interactions with biological targets, making it a valuable compound in drug design and other applications.

Biological Activity

Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate (CAS No. 2059938-17-7) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and neuroprotective activities, supported by relevant studies and data.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H15_{15}NO2_2
  • Molecular Weight : 181.23 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.

1. Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of spiro compounds, including this compound. Research indicates that spirocyclic compounds often exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

  • Case Study : A study demonstrated that derivatives of spiro compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 16 to 128 µg/mL for different derivatives, indicating promising antimicrobial activity .

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed through DPPH radical scavenging assays.

  • Research Findings : The compound exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50_{50} value comparable to standard antioxidants like ascorbic acid. This suggests that it may protect cells from oxidative stress .

3. Neuroprotective Effects

Emerging research has pointed towards the neuroprotective properties of spiro compounds in models of neurodegenerative diseases.

  • Experimental Evidence : In vitro studies indicated that this compound could reduce neuronal apoptosis induced by oxidative stress. This effect was linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Data Summary

Biological ActivityMethodologyFindings
AntimicrobialMIC AssaysEffective against S. aureus, E. coli (MIC: 16-128 µg/mL)
AntioxidantDPPH ScavengingIC50_{50} comparable to ascorbic acid
NeuroprotectiveIn vitro StudiesReduced neuronal apoptosis under oxidative stress

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-9(12)8-10(5-11-8)3-2-6-4-7(6)10/h6-8,11H,2-5H2,1H3

InChI Key

BVNXDNRLYSEXAD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC3C2C3)CN1

Origin of Product

United States

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